2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with a notable structure characterized by a pyrazolo[4,3-d]pyrimidine core. This compound falls under the category of heterocyclic compounds and is primarily classified as an organic sulfur compound due to the presence of a sulfanyl group. Its molecular formula is , and it has a molecular weight of approximately .
The synthesis of this compound involves several intricate steps:
The entire synthetic route may be optimized in industrial settings to enhance efficiency and scalability.
The molecular structure of 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide can be represented using various chemical descriptors:
The compound's complexity rating is noted to be 787 . The structural representation can be visualized through its SMILES notation: CCn1nc(C)c(N=C(N2Cc3cc(OC)ccc3)SCC(Nc(cc3)ccc3F)=O)c1C2=O
.
The chemical reactivity of this compound can be analyzed through its potential interactions with various biological targets:
These interactions typically involve nucleophilic attack or hydrogen bonding between the compound and its target molecules .
The mechanism of action for 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its binding to specific molecular targets such as enzymes or receptors:
The physical and chemical properties of 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide include:
Property | Value |
---|---|
Molecular Weight | |
Purity | Typically 95% |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are crucial for understanding the compound's behavior in various environments and applications .
The applications of 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide span several scientific fields:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5